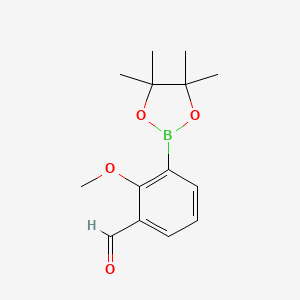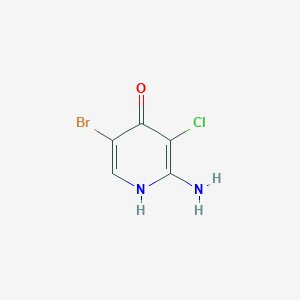
2-Amino-5-bromo-3-chloropyridin-4-ol
Overview
Description
“2-Amino-5-bromo-3-chloropyridin-4-ol” is a chemical compound that has garnered much interest in the scientific research community because of its potential in various applications across research and industry. It has a molecular formula of C5H4BrClN2O and a molecular weight of 223.46 g/mol .
Molecular Structure Analysis
The molecular structure of “2-Amino-5-bromo-3-chloropyridin-4-ol” consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has three substituents: an amino group (-NH2) at the 2-position, a bromo group (-Br) at the 5-position, and a chloro group (-Cl) at the 3-position. There is also a hydroxyl group (-OH) attached to the 4-position .Chemical Reactions Analysis
While specific chemical reactions involving “2-Amino-5-bromo-3-chloropyridin-4-ol” are not available in the search results, similar compounds such as 4-Amino-2-chloropyridine have been used to synthesize N-(2-chloro-4-pyridyl)urea regulators that promote plant growth .Scientific Research Applications
Catalytic Amination
- Selective Amination : A study by Ji, Li, & Bunnelle (2003) focused on the catalytic amination of polyhalopyridines, including 2-Amino-5-bromo-3-chloropyridin-4-ol. The process achieved excellent chemoselectivity and high yield, indicating its potential for efficient synthesis in chemical research.
Reaction Mechanisms
- Mechanism Involving Pyridyne Intermediate : Pieterse & Hertog (2010) explored the reaction mechanism involving a pyridyne intermediate during the amination of halopyridines, which can be relevant for understanding the reactivity of compounds like 2-Amino-5-bromo-3-chloropyridin-4-ol. Their study provides insights into the structural rearrangements that occur in such processes (Pieterse & Hertog, 2010).
Electrocatalytic Synthesis
- Electrocatalytic Synthesis of 6-Aminonicotinic Acid : Research by Gennaro et al. (2004) investigated the electrocatalytic synthesis of 6-aminonicotinic acid, utilizing 2-Amino-5-bromo-3-chloropyridin-4-ol as a starting material. This study highlights the compound's role in electrochemical applications (Gennaro et al., 2004).
Halogen Exchange and Displacement
- Halogen/Halogen Displacement : Schlosser & Cottet (2002) demonstrated the process of halogen/halogen displacement in pyridines, which includes compounds like 2-Amino-5-bromo-3-chloropyridin-4-ol. Understanding these displacement reactions is crucial for synthetic chemistry applications (Schlosser & Cottet, 2002).
Microwave-Assisted Amination
- Microwave-Assisted Amination : Kim et al. (2010) presented a method for microwave-assisted amination of halopyridines, including 2-Amino-5-bromo-3-chloropyridin-4-ol. Their research offers an alternative, efficient approach to chemical synthesis under microwave irradiation (Kim et al., 2010).
Supramolecular Assembly
- Halogen Bonding in Supramolecular Assembly : The study by Mocilac & Gallagher (2014) explores the role of halogen bonding in the supramolecular assembly of bromo-substituted compounds. This research can be extended to understand the assembly behavior of 2-Amino-5-bromo-3-chloropyridin-4-ol (Mocilac & Gallagher, 2014).
Co-Crystal Formation
- Hirshfeld Surface and HOMO-LUMO Gap Analysis : Rosli et al. (2022) conducted a study on the co-crystal formation involving 2-Amino-5-bromo-3-chloropyridin-4-ol, analyzing the molecular interactions through Hirshfeld surfaces and HOMO-LUMO gap analysis. This research is crucial for understanding the solid-state properties of such compounds (Rosli et al., 2022).
Tautomerism in Crystal Structures
- Tautomerism in Crystal Structures : Gerhardt & Bolte (2016) explored the tautomerism in the crystal structures of pyrimidine derivatives, which can be analogous to 2-Amino-5-bromo-3-chloropyridin-4-ol, providing insights into its potential crystallographic behavior (Gerhardt & Bolte, 2016).
Safety And Hazards
properties
IUPAC Name |
2-amino-5-bromo-3-chloro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c6-2-1-9-5(8)3(7)4(2)10/h1H,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJBRXAOZQLWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=C(N1)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromo-3-chloropyridin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



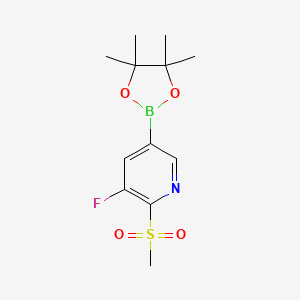
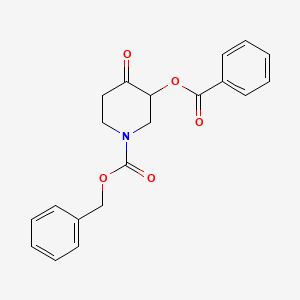
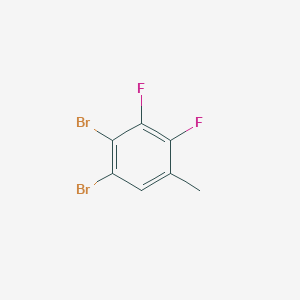
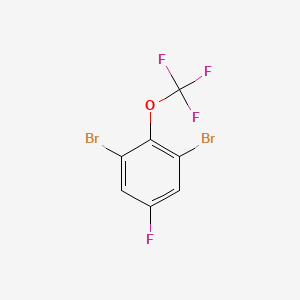
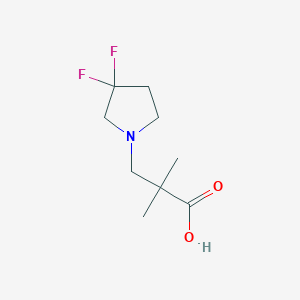
![2-Azabicyclo[2.2.2]octan-5-one hydrochloride](/img/structure/B1450162.png)
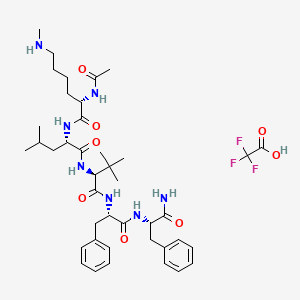
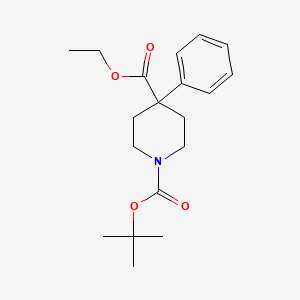
![8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1450168.png)
![5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1450170.png)
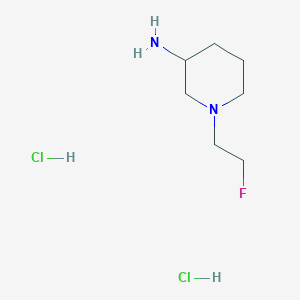
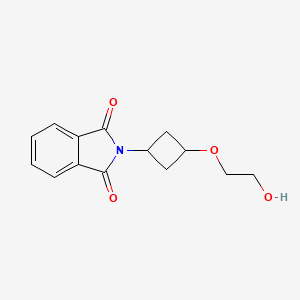
![3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate](/img/structure/B1450175.png)
